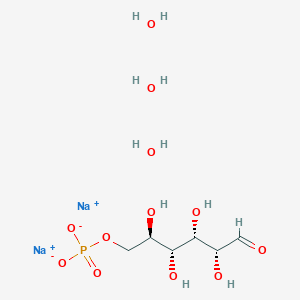
d-glucose-6-phosphate disodium salt hydrate
Vue d'ensemble
Description
D-glucose-6-phosphate disodium salt hydrate is a chemical compound with the molecular formula C6H11Na2O9P · xH2O. It is a white, crystalline powder that is highly soluble in water. This compound is a disodium salt form of D-glucose-6-phosphate, which is a phosphorylated derivative of glucose. It plays a crucial role in various biochemical pathways, including glycolysis and the pentose phosphate pathway .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
D-glucose-6-phosphate disodium salt hydrate can be synthesized by reacting D-glucose-6-phosphate with sodium bicarbonate. The reaction proceeds as follows: [ \text{D-glucose-6-phosphate} + \text{NaHCO}_3 \rightarrow \text{D-glucose-6-phosphate disodium} + \text{CO}_2 + \text{H}_2\text{O} ] This reaction typically occurs in an aqueous solution under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves the enzymatic phosphorylation of glucose using hexokinase or glucokinase. The resulting D-glucose-6-phosphate is then neutralized with sodium hydroxide to form the disodium salt. The product is subsequently crystallized and purified to obtain the hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
D-glucose-6-phosphate disodium salt hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 6-phosphogluconate in the presence of glucose-6-phosphate dehydrogenase.
Reduction: It can be reduced to glucose-6-phosphate in the presence of specific reductases.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Glucose-6-phosphate dehydrogenase, NADP+ as a cofactor.
Reduction: Specific reductases, NADPH as a cofactor.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: 6-phosphogluconate.
Reduction: Glucose-6-phosphate.
Substitution: Various substituted glucose derivatives.
Applications De Recherche Scientifique
D-glucose-6-phosphate disodium salt hydrate has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: It plays a role in metabolic studies, particularly in glycolysis and the pentose phosphate pathway.
Medicine: It is used in diagnostic assays for glucose-6-phosphate dehydrogenase deficiency.
Industry: It is utilized in the production of biofuels and bioplastics through microbial fermentation processes
Mécanisme D'action
D-glucose-6-phosphate disodium salt hydrate exerts its effects by serving as a substrate for various enzymes involved in metabolic pathways. It is phosphorylated by hexokinase or glucokinase to form glucose-6-phosphate, which then enters glycolysis or the pentose phosphate pathway. In these pathways, it undergoes further enzymatic reactions to produce energy and metabolic intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
- D-glucose-6-phosphate dipotassium salt hydrate
- D-glucose-6-phosphate sodium salt
- D-glucose-6-phosphate potassium salt
Uniqueness
D-glucose-6-phosphate disodium salt hydrate is unique due to its high solubility in water and its specific use in enzymatic assays. Compared to its potassium and sodium salt counterparts, the disodium salt form is preferred in certain biochemical applications due to its stability and ease of handling .
Propriétés
IUPAC Name |
disodium;[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] phosphate;trihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P.2Na.3H2O/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;;;;;/h1,3-6,8-11H,2H2,(H2,12,13,14);;;3*1H2/q;2*+1;;;/p-2/t3-,4+,5+,6+;;;;;/m0...../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWBOPYYRIRFFT-ZQNYHYCUSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)OP(=O)([O-])[O-].O.O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H17Na2O12P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3671-99-6 | |
| Record name | D-Glucose, 6-(dihydrogen phosphate), sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Glucose 6-(disodium phosphate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;8-[7-hydroxy-2-[2-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-9-(5-methoxy-6-methyloxan-2-yl)oxy-4,10-dimethyl-1,6-dioxaspiro[4.5]decan-7-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoate](/img/structure/B8051048.png)




![(S)-3-[(S)-2-((S)-1-Ethoxycarbonyl-3-phenyl-propylamino)-propionyl]-1-methyl-2-oxo-imidazolidine-4-carboxylic acid](/img/structure/B8051075.png)



![Potassium trifluoro[4-(2-methoxy-2-oxoethyl)phenyl]boranuide](/img/structure/B8051103.png)
![ethyl (2Z)-5-{[1,1'-biphenyl]-4-yl}-4-{[(tert-butoxy)carbonyl]amino}-2-methylpent-2-enoate](/img/structure/B8051111.png)


